![molecular formula C19H22BrN3 B5916578 (Z)-1-(4-Bromophenyl)-N-{4-[(4-methylphenyl)methyl]piperazin-1-YL}methanimine](/img/structure/B5916578.png)
(Z)-1-(4-Bromophenyl)-N-{4-[(4-methylphenyl)methyl]piperazin-1-YL}methanimine
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Overview
Description
(Z)-1-(4-Bromophenyl)-N-{4-[(4-methylphenyl)methyl]piperazin-1-YL}methanimine is a synthetic organic compound that belongs to the class of imines This compound features a bromophenyl group and a piperazine ring, which are common motifs in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(4-Bromophenyl)-N-{4-[(4-methylphenyl)methyl]piperazin-1-YL}methanimine typically involves the following steps:
Formation of the imine bond: This can be achieved by reacting an aldehyde or ketone with an amine under acidic or basic conditions. In this case, the starting materials would be 4-bromobenzaldehyde and 4-[(4-methylphenyl)methyl]piperazine.
Reaction conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid or hydrochloric acid to facilitate the imine formation.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the methyl group on the phenyl ring.
Reduction: Reduction reactions can target the imine bond, converting it to an amine.
Substitution: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product would be the corresponding amine.
Substitution: Products would depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Chemistry
Synthesis of novel compounds: The compound can be used as an intermediate in the synthesis of more complex molecules.
Biology
Biological assays: It may be used in assays to study its biological activity or as a ligand in receptor binding studies.
Medicine
Pharmaceutical development: The compound’s structure suggests potential use in drug discovery, particularly for targeting neurological or psychiatric conditions.
Industry
Chemical manufacturing: It can be used in the production of other chemicals or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action for (Z)-1-(4-Bromophenyl)-N-{4-[(4-methylphenyl)methyl]piperazin-1-YL}methanimine would depend on its specific application. In a biological context, it may interact with receptors or enzymes, modulating their activity. The piperazine ring is known to interact with neurotransmitter receptors, suggesting potential effects on the central nervous system.
Properties
IUPAC Name |
(Z)-1-(4-bromophenyl)-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN3/c1-16-2-4-18(5-3-16)15-22-10-12-23(13-11-22)21-14-17-6-8-19(20)9-7-17/h2-9,14H,10-13,15H2,1H3/b21-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBMPKOUCYKHDT-STZFKDTASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)/N=C\C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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